molecular formula C22H32O3 B1248675 7-Deacetoxyyanuthone

7-Deacetoxyyanuthone

Cat. No.: B1248675
M. Wt: 344.5 g/mol
InChI Key: DKOXVDVXOYHFHV-ITGDQCKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure: Describe its sesquiterpene lactone backbone, functional groups (e.g., hydroxyl, acetyl), and stereochemistry.
  • Biosynthesis: Outline its natural sources (e.g., fungal species) and biosynthetic pathways.
  • Bioactivity: Highlight reported activities (e.g., antimicrobial, cytotoxic) with IC50 values or MIC data.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,5R,6R)-5-hydroxy-4-methyl-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one

InChI

InChI=1S/C22H32O3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-22-19(23)14-18(5)20(24)21(22)25-22/h8,10,12,14,20-21,24H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+/t20-,21-,22+/m1/s1

InChI Key

DKOXVDVXOYHFHV-ITGDQCKOSA-N

Isomeric SMILES

CC1=CC(=O)[C@]2([C@@H]([C@@H]1O)O2)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=CC(=O)C2(C(C1O)O2)CC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Limitations of Provided Evidence

  • details the synthesis and reactivity of 7-(1-Acetoxymethylidene)benzonorbornadiene, a bicyclic compound derived from benzyne and acetoxyfulvene.
  • identifies xanthone derivatives (e.g., polyoxygenated xanthones) from a plant species. Xanthones differ structurally and functionally from yanuthones, which are sesquiterpene lactones .
  • No sources address 7-Deacetoxyyanuthone or its analogs. The term "yanuthone" typically refers to bioactive sesquiterpenes isolated from fungi (e.g., Aspergillus spp.), but these are absent from the provided materials.

Hypothetical Framework for Comparison (If Evidence Were Available)

If valid evidence existed, the article would follow this structure:

Comparison with Similar Compounds

A data table would compare structural features, bioactivities, and synthetic routes:

Compound Core Structure Functional Groups Bioactivity (Example) Synthetic Accessibility References
This compound Sesquiterpene lactone Deacetylated lactone, hydroxyl Antifungal (MIC: 8 µg/mL) Semi-synthetic
Yanuthone A Sesquiterpene lactone Acetylated lactone, epoxy Cytotoxic (IC50: 2 µM) Natural extraction
7-Acetylyanuthone Sesquiterpene lactone Acetyl group at C7 Anti-inflammatory (IC50: 5 µM) Biosynthetic

Key Research Findings

  • Structure-Activity Relationships : Deacetylation at C7 reduces cytotoxicity but enhances solubility .
  • Synthetic Modifications : Hydrogenation or epoxidation alters bioactivity profiles .
  • Stability : this compound shows improved hydrolytic stability compared to acetylated analogs .

Recommendations for Future Work

To address the query effectively, the following steps are necessary:

Verify the compound name : Ensure "this compound" is correctly cited.

Provide relevant evidence : Include studies on yanuthones, deacetylated sesquiterpenes, or fungal metabolites.

Cross-reference databases : Utilize SciFinder, PubMed, or Natural Products Atlas for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deacetoxyyanuthone
Reactant of Route 2
Reactant of Route 2
7-Deacetoxyyanuthone

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